molecular formula C11H10N2O B184643 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 21487-48-9

3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B184643
CAS No.: 21487-48-9
M. Wt: 186.21 g/mol
InChI Key: CVCOOKQWHMGEDQ-UHFFFAOYSA-N
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Description

3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Mechanism of Action

Mode of Action:

The compound’s mode of action involves its interaction with cellular components. It may act as an enzyme inhibitor, receptor modulator, or participate in redox reactions. The electropositivity of the benzene ring in the indazole moiety could be beneficial for its antifungal activity .

Chemical Reactions Analysis

3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the pyrazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

Scientific Research Applications

3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Comparison with Similar Compounds

3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-methyl-1-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9-10(8-14)7-13(12-9)11-5-3-2-4-6-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCOOKQWHMGEDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357267
Record name 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21487-48-9
Record name 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde?

A1: The molecular formula of this compound is C11H10N2O, and its molecular weight is 186.21 g/mol. [ [] - https://www.semanticscholar.org/paper/aceee4d71343a29d9b9c2e97a053f37a67e741e5 ]

Q2: What spectroscopic techniques are typically used to characterize this compound?

A2: Commonly employed techniques include:

  • NMR Spectroscopy (1H and 13C): Provides structural information based on the magnetic properties of atomic nuclei. [ [] - https://www.semanticscholar.org/paper/48aaf40d8daa5ff8f6d44eb6726ba193e1eb97df, [] - https://www.semanticscholar.org/paper/5f5a94d94b0438ebc8c5ee6bb81d47b77e34948c ]
  • IR Spectroscopy: Identifies functional groups through their characteristic absorption of infrared radiation. [ [] - https://www.semanticscholar.org/paper/48aaf40d8daa5ff8f6d44eb6726ba193e1eb97df, [] - https://www.semanticscholar.org/paper/2697163b4d55f169d8c517d0f03dff1d99c1233a ]
  • Mass Spectrometry: Determines the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation patterns. [ [] - https://www.semanticscholar.org/paper/48aaf40d8daa5ff8f6d44eb6726ba193e1eb97df, [] - https://www.semanticscholar.org/paper/7c10bd1ffb12b0fa1808a65242f951d3c543a404 ]

Q3: How does this compound react with phenols?

A3: Under basic conditions, it reacts with phenols to yield 5-aryloxy derivatives, replacing the chlorine atom with an aryloxy group. [ [] - https://www.semanticscholar.org/paper/48aaf40d8daa5ff8f6d44eb6726ba193e1eb97df ]

Q4: Can this compound be used to synthesize heterocyclic compounds?

A4: Yes, it serves as a key starting material for constructing various heterocycles. For instance, reactions with substituted acetophenones produce chalcones, which can undergo cyclocondensation reactions to form reduced bipyrazoles. [ [] - https://www.semanticscholar.org/paper/48aaf40d8daa5ff8f6d44eb6726ba193e1eb97df, [] - https://www.semanticscholar.org/paper/5f5a94d94b0438ebc8c5ee6bb81d47b77e34948c, [] - https://www.semanticscholar.org/paper/7c10bd1ffb12b0fa1808a65242f951d3c543a404 ]

Q5: Are there applications in materials science or catalysis?

A5: While current research primarily focuses on its use as a building block for biologically active compounds, its derivatives, like iridium (III) complexes incorporating the pyrazole-4-carbaldehyde moiety, show potential as phosphorescent emitters in organic light-emitting devices (OLEDs). [ [] - https://www.semanticscholar.org/paper/e33f9c79ba0d0e1b260ad62e5157e36e410b37c4 ] Further research may reveal other applications in materials science or catalysis.

Q6: How do structural modifications of this compound influence biological activity?

A6: Substitutions on the phenyl ring and modifications at the 5-position of the pyrazole ring significantly impact the biological activity of derivatives. These modifications can alter binding affinity to target proteins and influence the overall pharmacological profile. [ [] - https://www.semanticscholar.org/paper/8967f9945f30cf591a119d62327fc6c13a005eee, [] - https://www.semanticscholar.org/paper/1b60a873786f913d4f1e912c2f0d4d271fe048cc, [] - https://www.semanticscholar.org/paper/fc7b2b1fbb1d312da4653a764930cc51ad9aaa3a ] For instance, the presence of specific substituents can enhance antioxidant properties.

Q7: Are there studies on the anticonvulsant activity of derivatives?

A7: Yes, research suggests that some 5-ene derivatives of 4-thiazolidinones, incorporating the this compound scaffold, exhibit anticonvulsant activity in pentylenetetrazole (PTZ)-induced seizure models. This activity is attributed to their potential interaction with GABAergic pathways and modulation of prostaglandin and leukotriene synthesis. [ [] - https://www.semanticscholar.org/paper/741b3e3eaf3c2d7a643e6e6c697e4673537d7b5d ]

Q8: Have any derivatives demonstrated fungicidal properties?

A8: Indeed, compounds like 5-(4-tert-butylbenzylsulfanyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde have been synthesized and identified as potent fungicidal agents. [ [] - https://www.semanticscholar.org/paper/fe2fe56adc45e55ab2196d02f379ef46d788547f ]

Q9: What is known about the crystal structure of this compound and its derivatives?

A9: Crystallographic studies reveal insights into the three-dimensional arrangement of molecules within the crystal lattice. These studies highlight the presence of intermolecular interactions like hydrogen bonding (C–H⋯O, C–H⋯N, N–H⋯O) and π-π stacking, which influence the compound's physical properties and potential biological activity. [ [] - https://www.semanticscholar.org/paper/48aaf40d8daa5ff8f6d44eb6726ba193e1eb97df, [] - https://www.semanticscholar.org/paper/5f5a94d94b0438ebc8c5ee6bb81d47b77e34948c, [] - https://www.semanticscholar.org/paper/9220a17615205a2975ae9c1b359c7a7c66113462, [] - https://www.semanticscholar.org/paper/9968398675925a052bf786ec55550e8dd8827af9, [] - https://www.semanticscholar.org/paper/f1c50de65f1eebace0408995d3d0142f12dfd525, [] - https://www.semanticscholar.org/paper/fe2fe56adc45e55ab2196d02f379ef46d788547f, [] - https://www.semanticscholar.org/paper/28c3a8d20510bb0875ce94dd70511c9122ce10f9, [] - https://www.semanticscholar.org/paper/2ae2d739b6ffc178d905afe132a6c4ca0d2a0e82, [] - https://www.semanticscholar.org/paper/aceee4d71343a29d9b9c2e97a053f37a67e741e5 ] For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde molecules are linked into sheets by these interactions.

Q10: How does the conformation of the molecule influence its packing in the solid state?

A10: The presence of flexible groups, such as the carbaldehyde moiety, can lead to different conformations. The adopted conformation influences the intermolecular interactions and, consequently, the packing arrangement in the crystal lattice. For example, in 5-(2-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, orientational disorder of the carbaldehyde group is observed. [ [] - https://www.semanticscholar.org/paper/48aaf40d8daa5ff8f6d44eb6726ba193e1eb97df ]

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